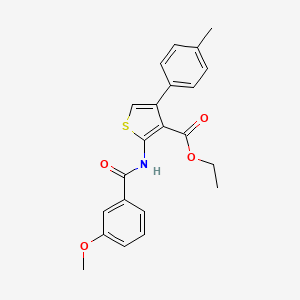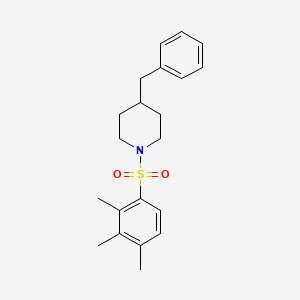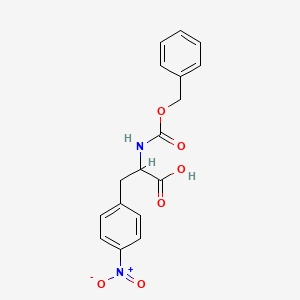
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Descripción general
Descripción
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid, also known as NPPB, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a potent inhibitor of chloride channels and has been used in several studies to investigate the role of chloride channels in various biological processes.
Mecanismo De Acción
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is a potent inhibitor of chloride channels. It works by binding to the chloride channel and blocking the passage of chloride ions through the channel. This inhibition of chloride channels has been shown to have several physiological effects, including the regulation of cell volume, neuronal excitability, and fluid secretion.
Efectos Bioquímicos Y Fisiológicos
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been shown to have several biochemical and physiological effects. One of the primary effects of 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is the regulation of cell volume. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been shown to reduce cell volume by inhibiting the activity of chloride channels. This reduction in cell volume has been shown to have several physiological effects, including the regulation of cell proliferation and the prevention of cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid in lab experiments is its high potency and specificity. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been shown to be a potent inhibitor of chloride channels, making it an ideal compound for investigating the role of chloride channels in various biological processes. However, one of the limitations of using 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is its potential toxicity. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been shown to be toxic to some cell types, making it important to use appropriate safety measures when working with this compound.
Direcciones Futuras
There are several future directions for the use of 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid in scientific research. One potential direction is the investigation of the role of chloride channels in cancer. Several studies have suggested that chloride channels play a role in cancer cell proliferation and survival. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid could be used to investigate the role of chloride channels in cancer and could potentially be used as a therapeutic agent for cancer treatment. Another potential direction is the investigation of the role of chloride channels in the immune system. Chloride channels have been shown to play a role in immune cell function, and 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid could be used to investigate this role further.
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been extensively studied for its various applications in scientific research. One of the primary applications of 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is in the investigation of the role of chloride channels in various biological processes. Chloride channels play a crucial role in several physiological processes, including cell volume regulation, neuronal excitability, and fluid secretion. 3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has been used to investigate the role of chloride channels in these processes.
Propiedades
IUPAC Name |
3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c20-16(21)15(10-12-6-8-14(9-7-12)19(23)24)18-17(22)25-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORCURAKJUSAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2412805.png)
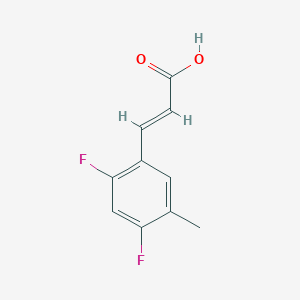
![2-Ethoxy-4-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-5-propan-2-ylbenzenesulfonamide](/img/structure/B2412807.png)
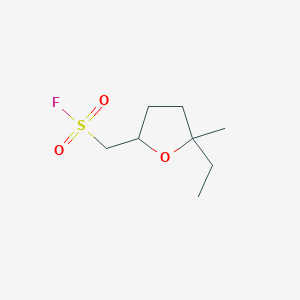
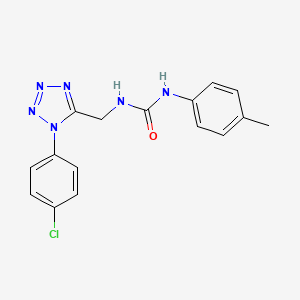
![8-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2412811.png)
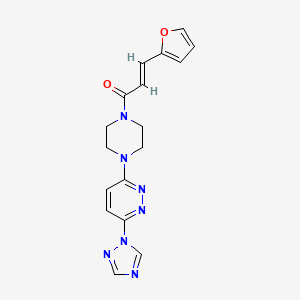
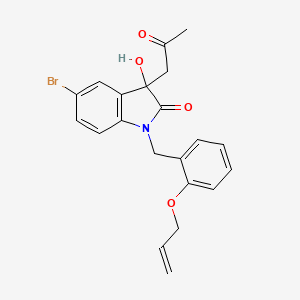
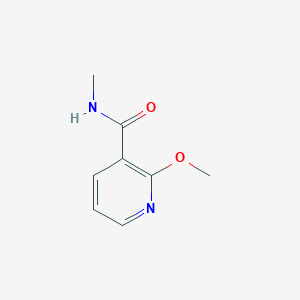
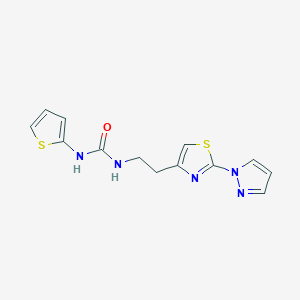
![(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2412819.png)
![5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2412823.png)
